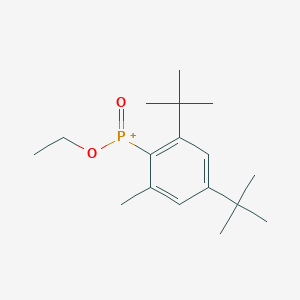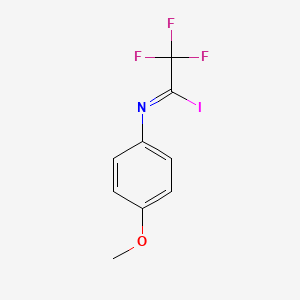
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride with an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Substitution Reactions: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- can undergo nucleophilic substitution reactions due to the presence of the iodide group.
Oxidation and Reduction Reactions: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl and methoxyphenyl groups play a crucial role in its reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic attack, electrophilic addition, and other chemical interactions.
Comparaison Avec Des Composés Similaires
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)-
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(3-methylphenyl)-
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-chlorophenyl)-
Comparison: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions. Compared to its analogs with methyl or chloro substituents, the methoxy group may enhance its solubility and binding properties, making it more suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
134481-27-9 |
|---|---|
Formule moléculaire |
C9H7F3INO |
Poids moléculaire |
329.06 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl iodide |
InChI |
InChI=1S/C9H7F3INO/c1-15-7-4-2-6(3-5-7)14-8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
BSAIUJHXJSDJLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C(C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
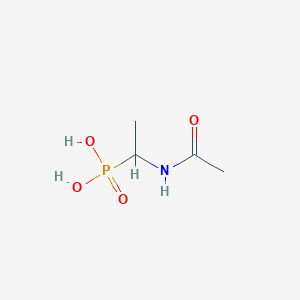

![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)

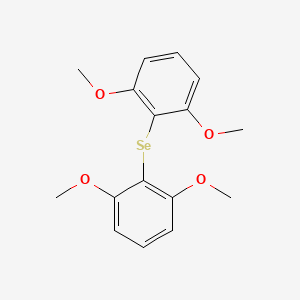

![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)
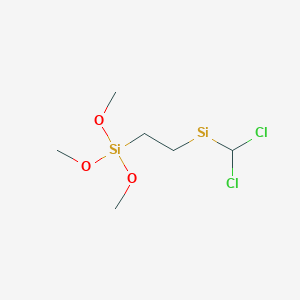
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)

